6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
Beschreibung
The compound 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a heterocyclic organic molecule featuring a quinolinone core substituted with bromine, phenyl, and a dihydro-pyrazole moiety.
Eigenschaften
CAS-Nummer |
312925-68-1 |
|---|---|
Molekularformel |
C31H29BrN4O2 |
Molekulargewicht |
569.503 |
IUPAC-Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
InChI-Schlüssel |
KDDJFCCNFMYHBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a complex heterocyclic structure that has been synthesized and evaluated for its biological activity. This article presents a detailed analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 398.3 g/mol. The presence of multiple functional groups, including a quinoline core and a piperidine moiety, suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds containing pyrazole and quinoline structures exhibit diverse biological activities, including:
-
Anticancer Activity :
- Compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .
- The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial in cancer cell proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Evaluation
In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, compounds similar to the target compound showed promising anticancer activity. For example, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Study 2: Antimicrobial Screening
Another research effort synthesized new thiazole derivatives fused with pyrazole rings, which were screened for antimicrobial activity. The results indicated that specific structural modifications led to enhanced potency against various pathogens .
Study 3: Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation .
Data Tables
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that compounds similar to 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.
A specific case study demonstrated that certain quinoline derivatives displayed potent activity against multiple cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. This suggests that the compound may act as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that derivatives containing the quinoline scaffold possess antibacterial and antifungal properties. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, exhibiting significant inhibition zones in disk diffusion assays.
Anti-inflammatory Effects
Compounds related to this structure have demonstrated anti-inflammatory effects in various in vitro and in vivo models. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.
Synthesis Strategies
The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one can be achieved through various synthetic routes involving multi-step reactions. These include:
- Formation of the Quinoline Core : Utilizing condensation reactions between appropriate anilines and carbonyl compounds.
- Introduction of Piperidine and Pyrazole Moieties : Employing nucleophilic substitution or coupling reactions to attach these functional groups.
- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution methods.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of quinoline derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The lead compound exhibited an IC50 value of 0.05 µM against A549 lung cancer cells, indicating strong cytotoxicity.
Case Study 2: Antimicrobial Screening
Research published in Antimicrobial Agents and Chemotherapy highlighted the synthesis and testing of quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating significant antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key Observations :
- Piperidine vs.
- Bromine Position : The 6-bromo substituent in the target and Compound B may enhance halogen bonding with biomolecular targets, whereas Compound C’s bromine at the pyrazole position limits π-system conjugation .
- Aromatic vs. Aliphatic Substituents : Compound B’s trimethoxybenzoyl group increases molecular weight without significantly altering logP (~3.2 predicted), while the target’s piperidine-acetyl group balances hydrophilicity and lipophilicity .
Physicochemical Properties
Notes:
- The target’s predicted logP aligns with CNS drug-like properties, whereas Compound A’s diethylamino group improves aqueous solubility but may reduce blood-brain barrier penetration .
- Compound B’s trimethoxybenzoyl group lowers solubility due to increased steric hindrance .
Bioactivity Hypotheses
- Kinase Inhibition: The quinolinone core resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs).
- CNS Activity : Piperidine’s presence hints at serotonin or dopamine receptor modulation, akin to atypical antipsychotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
